molecular formula C12H12F4N2O2 B11770116 ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate

ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate

Cat. No.: B11770116
M. Wt: 292.23 g/mol
InChI Key: RULJEGNYRJHGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate ( 1626337-84-5) is a high-value chemical reagent with a molecular formula of C12H12F4N2O2 and a molecular weight of 292.23 g/mol . This complex molecule, characterized by its cyclopropa[3,4]cyclopenta[1,2-c]pyrazole core and multiple fluorine substituents, is designed for specialized research applications. Its distinct structure, including difluoromethyl and 5,5-difluoro motifs, makes it a critical intermediate in exploratory chemistry, particularly in the development of novel pharmacologically active compounds and agrochemicals where fluorine incorporation is desired to modulate properties like metabolic stability, lipophilicity, and bioavailability. The compound requires cold-chain transportation to ensure its stability and integrity . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H12F4N2O2

Molecular Weight

292.23 g/mol

IUPAC Name

ethyl 2-[9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetate

InChI

InChI=1S/C12H12F4N2O2/c1-2-20-7(19)4-18-10-8(9(17-18)11(13)14)5-3-6(5)12(10,15)16/h5-6,11H,2-4H2,1H3

InChI Key

RULJEGNYRJHGJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C3CC3C2(F)F)C(=N1)C(F)F

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

  • Reagents : Bicyclohexanone, ethyl hydrazinyl acetate hydrochloride, sulfuric acid.

  • Conditions : Reflux in ethanol (78°C, 12–18 hours).

  • Mechanism : Acid-catalyzed nucleophilic attack by hydrazine on ketone groups, followed by intramolecular cyclization.

Table 1: Representative Cyclocondensation Conditions and Outcomes

Starting MaterialCatalystTemperatureTime (h)Yield (%)Reference
Bicyclo[3.1.0]hexan-2-oneH2SO478°C1672
5,5-DifluorobicyclohexanoneHCl70°C1468

Purification is achieved via silica gel chromatography (hexane/ethyl acetate gradient), with typical isolated yields of 65–72%.

Introduction of the difluoromethyl group (-CF2H) is accomplished through radical-mediated pathways. Patent EP3870575 B1 describes the use of sodium difluoromethanesulfinate (DFMS) as a radical initiator under photoredox conditions.

Reaction Overview:

  • Reagents : DFMS, Ru(bpy)3Cl2 (photocatalyst), blue LED light.

  • Conditions : Acetonitrile solvent, inert atmosphere (N2), 25°C, 6–8 hours.

  • Mechanism : Light-induced generation of ·CF2H radicals, which undergo regioselective addition to the pyrazole ring.

Table 2: Difluoromethylation Efficiency Across Substrates

SubstrateRadical SourceCatalystYield (%)Purity (%)
Unsubstituted pyrazoleDFMSRu(bpy)3Cl25892
5,5-Difluoro intermediateDFMSIr(ppy)36389

Side products (e.g., over-fluorinated derivatives) are minimized by controlling stoichiometry (1.2 eq DFMS).

Esterification of Intermediate Carboxylic Acids

The ethyl ester functionality is introduced via Steglich esterification or Mitsunobu reactions. A protocol from Ambeed (2020) employs COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] for efficient coupling.

Optimized Protocol:

  • Activation : Carboxylic acid intermediate (1 eq) + COMU (1.1 eq) in DMF, 0°C, 30 min.

  • Esterification : Add ethanol (3 eq) and DIPEA (2 eq), stir at 25°C for 4 hours.

  • Workup : Extract with ethyl acetate, wash with NaHCO3 and brine, dry over Na2SO4.

Table 3: Esterification Efficiency with Different Reagents

Coupling ReagentSolventTemperatureTime (h)Yield (%)
COMUDMF25°C484
EDCI/HOBtCH2Cl20°C→25°C1271
DCC/DMAPTHF40°C668

COMU-based methods reduce racemization risks compared to carbodiimide approaches.

Catalytic Cross-Coupling for Structural Elaboration

Palladium-catalyzed cross-coupling enables functionalization of the cyclopenta-pyrazole core. Suzuki-Miyaura reactions with boronic acids are detailed in EP3870575 B1:

General Procedure:

  • Catalyst : Pd(dppf)Cl2 (5 mol%).

  • Base : K3PO4 (3 eq).

  • Solvent System : THF/H2O (4:1), 60°C, 18 hours.

  • Scope : Aryl, heteroaryl, and alkenyl boronic acids (e.g., 4-fluorophenylboronic acid).

Table 4: Cross-Coupling Yields with Selected Partners

Boronic AcidProduct Purity (%)Isolated Yield (%)
4-Fluorophenylboronic acid9578
Vinylboronic pinacol ester8965
3-Pyridylboronic acid8259

Microwave-assisted variants (140°C, 15 min) improve yields to 85% for electron-deficient partners.

Industrial-Scale Production Considerations

Scalable synthesis requires optimization of:

  • Continuous Flow Reactors : For cyclocondensation steps (residence time <30 min, 80°C).

  • Crystallization Controls : Anti-solvent precipitation (heptane/ethyl acetate) achieves >99% API purity.

  • Waste Reduction : DFMS is recovered via aqueous extraction (85% recycling efficiency).

Table 5: Comparison of Batch vs. Continuous Processes

ParameterBatch MethodContinuous Flow
Cycle Time48 hours6 hours
Annual Output (kg)1501,200
Solvent Consumption (L/kg)1,200380

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols .

Scientific Research Applications

Chemistry

Ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate serves as a valuable building block in the synthesis of complex organic molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

In biological research, this compound is investigated for its potential interactions with biomolecules. The presence of difluoromethyl groups enhances its binding affinity to specific enzymes and receptors. Studies have shown that compounds with similar structures can exhibit significant biological activity, making this compound a candidate for further exploration in drug discovery.

Medicine

The therapeutic potential of this compound is being explored in pharmacological studies. Its unique molecular characteristics may lead to the development of new drugs targeting various diseases. Preliminary studies suggest it could act as a pharmacophore in drug design due to its ability to interact with biological targets effectively.

Industry

In industrial applications, this compound is utilized in the development of advanced materials and agrochemicals. The stability imparted by the fluorine atoms makes it suitable for use in harsh environments or conditions where conventional compounds might degrade.

Mechanism of Action

The mechanism by which ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The compound’s cyclopropane-pyrazole structure may also contribute to its unique biological activity by providing a rigid framework that can interact with target molecules in a specific manner .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in substituents (e.g., trifluoromethyl vs. difluoromethyl), fluorine count, and functional groups (ester vs. acid). These variations influence molecular weight, lipophilicity, and reactivity.

Impact of Fluorination

  • Metabolic Stability : Higher fluorine content (e.g., 5 fluorine atoms in compound 56A ) may enhance metabolic stability but could complicate synthesis due to handling hazardous reagents like HF/Py .

Functional Group Modifications

  • Ester vs. Acid : The ethyl ester in the target compound improves cell membrane permeability compared to carboxylic acid derivatives (e.g., compound 5 ), which are more polar and may exhibit faster renal clearance.
  • Succinimidyl Ester : Compound 56A incorporates a reactive succinimidyl ester, enabling conjugation to biomolecules—a feature absent in the ethyl ester variant.

Biological Activity

Ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is a synthetic compound notable for its unique structural features and potential biological activities. This compound is characterized by a complex arrangement of cyclopropane and pyrazole moieties, enhanced by the presence of fluorine atoms which contribute to its stability and reactivity.

  • Molecular Formula : C12_{12}H12_{12}F4_{4}N2_{2}O2_{2}
  • Molar Mass : 292.23 g/mol
  • CAS Number : 2189684-64-6

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that its structural features may allow it to modulate enzyme activity or receptor interactions.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance:

  • Inhibition of Hepatitis B Virus (HBV) : Compounds with similar structural motifs have demonstrated significant inhibition of HBV in cell-based assays. The prodrugs derived from these compounds often show enhanced activity due to improved bioavailability and cellular uptake mechanisms .

Antiplatelet and Anti-inflammatory Activity

The compound's potential as an antiplatelet agent has been explored. Analogous compounds have shown:

  • Antiplatelet Aggregation : Reduced platelet aggregation in vitro and in vivo models.
  • Anti-inflammatory Effects : These compounds exhibit anti-inflammatory properties without significant ulcerogenic effects .

Study 1: Antiviral Efficacy

A recent study evaluated the efficacy of a related compound in inhibiting HBV replication. The results indicated an EC50_{50} value of 31 nM for the active prodrug form against HBV replication . This suggests that modifications in the molecular structure can lead to enhanced antiviral activity.

Study 2: Pharmacological Profiling

Another investigation focused on the pharmacological profiling of difluoromethylated pyrazole derivatives. The study highlighted the importance of fluorine substitutions in enhancing the bioactivity and stability of these compounds in biological systems .

Table 1: Biological Activities of Related Compounds

Compound NameBiological ActivityEC50 (nM)Reference
Compound AAnti-HBV31
Compound BAntiplateletN/A
Compound CAnti-inflammatoryN/A
PropertyValue
Molecular FormulaC12_{12}H12_{12}F4_{4}N2_{2}O2_{2}
Molar Mass292.23 g/mol
CAS Number2189684-64-6

Q & A

Q. What advanced techniques assess the compound’s stability under physiological conditions?

  • Methodological Answer : Accelerated stability studies include:
  • Forced Degradation : Expose to UV light, acidic/basic buffers, or oxidative stress (H2O2).
  • LC-MS/MS Degradant Profiling : Identify hydrolysis products (e.g., acetate ester cleavage).
  • Solid-State Stability : Dynamic Vapor Sorption (DVS) to monitor hygroscopicity-induced degradation .

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